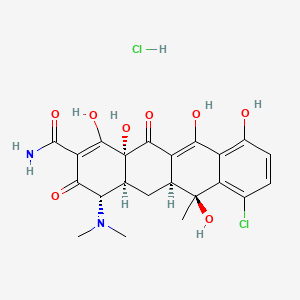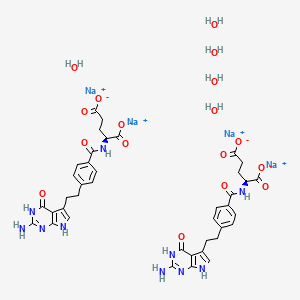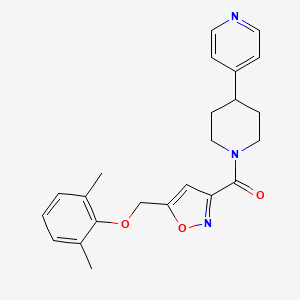
Dafadine-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dafadine-A est un nouveau composé chimique connu pour ses effets inhibiteurs sur l'enzyme cytochrome P450 DAF-9 dans le nématode Caenorhabditis elegans. This compound est un analogue de la dafadine et a été largement étudié pour son rôle en biologie du développement et dans la recherche sur la longévité .
Applications De Recherche Scientifique
Dafadine-A has a wide range of scientific research applications, including:
Developmental Biology: It is used to study the role of DAF-9 in developmental timing and dauer formation in Caenorhabditis elegans.
Longevity Research: This compound is used to investigate the molecular mechanisms underlying longevity and aging.
Cancer Research: It has been studied for its potential to inhibit the growth of melanoma cells by targeting CYP27A1.
Metabolic Studies: This compound is used to study the metabolic pathways involving cytochrome P450 enzymes.
Mécanisme D'action
Target of Action
Dafadine-A is a novel inhibitor that specifically targets the DAF-9 cytochrome P450 in the nematode Caenorhabditis elegans . It also inhibits the mammalian ortholog of DAF-9, known as CYP27A1 .
Mode of Action
This compound reversibly targets the catalytic heme iron of DAF-9 cytochrome P450 . It induces a constitutive dauer (Daf-c), distal-tip cell migration (Mig), and protruding vulval (Pvl) phenotypes in wild-type C. elegans .
Biochemical Pathways
This compound modulates the dauer-like signaling pathway and lipid metabolism . It robustly promotes dauer formation, a non-aging stress-resistant alternative third larval stage, only in wild-type C. elegans . It also extends their lifespan by about 29% .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the inhibition of DAF-9 activity, leading to the induction of a constitutive dauer, distal-tip cell migration, and protruding vulval phenotypes in wild-type C. elegans . It also extends the lifespan of C. elegans by about 29% .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in promoting dauer formation and extending lifespan in C. elegans is observed under specific conditions . .
Analyse Biochimique
Biochemical Properties
Dafadine-A plays a crucial role in biochemical reactions by inhibiting the activity of cytochrome P450 enzymes. Specifically, it targets DAF-9 in Caenorhabditis elegans and CYP27A1 in mammals . These enzymes are involved in the metabolism of sterols and oxysterols, which are essential for various biological processes. This compound binds to the catalytic heme iron of these enzymes, thereby inhibiting their activity and affecting downstream metabolic pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Caenorhabditis elegans, it induces dauer formation, a stress-resistant larval stage, by inhibiting DAF-9 . In mammalian cells, this compound inhibits CYP27A1, leading to reduced levels of 27-hydroxycholesterol, a metabolite that promotes cell proliferation and migration . This inhibition can attenuate the growth of melanoma spheroids and abrogate resistance to vemurafenib, a treatment for melanoma .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic center of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . This binding inhibits the enzymatic activity, leading to a decrease in the production of sterol metabolites. In Caenorhabditis elegans, this inhibition promotes dauer formation and extends lifespan by up to 29% . In mammalian cells, the inhibition of CYP27A1 reduces the levels of 27-hydroxycholesterol, thereby affecting cell signaling pathways such as Rap1-PI3K/AKT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Long-term exposure to this compound in Caenorhabditis elegans leads to dauer formation and extended lifespan, while in mammalian cells, it results in sustained inhibition of CYP27A1 and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Caenorhabditis elegans, a dose of approximately 25 µM is sufficient to induce dauer formation . In mammalian models, higher doses are required to achieve significant inhibition of CYP27A1 and its associated cellular effects . At high doses, this compound may exhibit toxic effects, including reduced cell viability and potential off-target interactions .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . These enzymes are responsible for the metabolism of sterols and oxysterols, which are crucial for cellular homeostasis. By inhibiting these enzymes, this compound affects the levels of metabolites such as 27-hydroxycholesterol, thereby influencing metabolic flux and cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its distribution is influenced by its solubility and stability in various solvents. This compound accumulates in specific cellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes .
Subcellular Localization
This compound localizes to specific subcellular compartments, particularly those containing cytochrome P450 enzymes . It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Dafadine-A implique plusieurs étapes, commençant par la préparation du noyau isoxazoloamide. Les étapes clés incluent :
Formation du cycle isoxazole : Ceci implique la réaction du 2,6-diméthylphénol avec l'hydroxylamine pour former le cycle isoxazole.
Couplage avec la pipéridine : Le cycle isoxazole est ensuite couplé à un dérivé de la pipéridine par une réaction de substitution nucléophile.
Assemblage final : La dernière étape consiste à coupler l'intermédiaire isoxazole-pipéridine avec un dérivé de la pyridine pour former this compound.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Optimisation des conditions réactionnelles : Assurer des conditions optimales de température, de pression et de solvant pour maximiser le rendement.
Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour purifier le produit final.
Contrôle de la qualité : Effectuer des tests rigoureux de contrôle de la qualité pour garantir la pureté et la constance du composé.
Analyse Des Réactions Chimiques
Types de réactions
Dafadine-A subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction pour former des dérivés réduits.
Substitution : This compound peut participer à des réactions de substitution nucléophile et électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du type de substitution, mais les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Biologie du développement : Il est utilisé pour étudier le rôle du DAF-9 dans le chronométrage du développement et la formation du dauer chez Caenorhabditis elegans.
Recherche sur la longévité : This compound est utilisé pour étudier les mécanismes moléculaires sous-jacents à la longévité et au vieillissement.
Recherche sur le cancer : Il a été étudié pour son potentiel à inhiber la croissance des cellules de mélanome en ciblant CYP27A1.
Études métaboliques : This compound est utilisé pour étudier les voies métaboliques impliquant les enzymes du cytochrome P450.
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme cytochrome P450 DAF-9. Cette inhibition conduit à la perturbation de la biosynthèse des hormones stéroïdes, ce qui affecte à son tour le chronométrage du développement et la formation du dauer chez Caenorhabditis elegans . Chez les mammifères, this compound inhibe CYP27A1, affectant le métabolisme du cholestérol et influençant potentiellement la croissance des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Dafadine-B : Similaire à Dafadine-A mais avec des substitutions différentes sur le cycle benzénique.
Dafadine-C : Un autre analogue avec des modifications structurelles distinctes.
Dafadine-D : Partage des propriétés inhibitrices similaires mais diffère dans sa structure chimique.
Unicité
This compound est unique dans son inhibition robuste de DAF-9 et CYP27A1, ce qui en fait un outil précieux pour l'étude de la biologie du développement et de la longévité.
Propriétés
IUPAC Name |
[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSNPYIHDMIFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Dafadine-A interact with its target and what are the downstream effects?
A: this compound inhibits the activity of the sterol desaturase DAF-9 in C. elegans [, ]. This inhibition leads to a reduction in the biosynthesis of dafachronic acids, hormones that prevent dauer formation and promote reproductive growth [, ]. Consequently, this compound promotes dauer formation and extends the lifespan of the nematode.
Q2: What is known about the structure of this compound?
A2: Unfortunately, the provided research articles do not offer specific details about the molecular formula, weight, or spectroscopic data of this compound.
Q3: Are there any studies on the in vivo efficacy of this compound?
A: The research primarily focuses on the effects of this compound on C. elegans. Studies demonstrate that this compound promotes dauer formation and extends the lifespan of the nematode, suggesting in vivo efficacy in this model organism [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
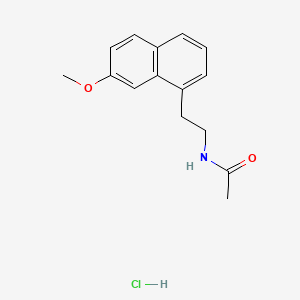

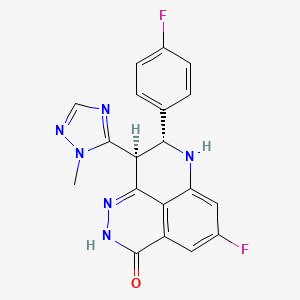

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)
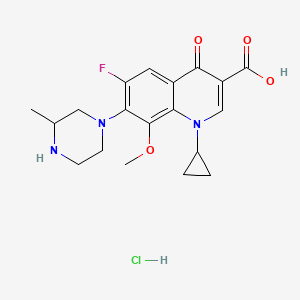
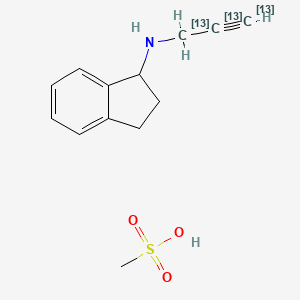
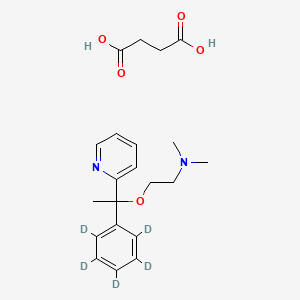
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)

